molecular formula C10H13N3O5 B1497426 (1R,2S,3R)-1-(2-(Isoxazol-3-yl)-1H-imidazol-5-yl)butane-1,2,3,4-tetraol CAS No. 1055027-48-9

(1R,2S,3R)-1-(2-(Isoxazol-3-yl)-1H-imidazol-5-yl)butane-1,2,3,4-tetraol

Cat. No.: B1497426
CAS No.: 1055027-48-9
M. Wt: 255.23 g/mol
InChI Key: WGDPRIZUIYIENM-IWSPIJDZSA-N
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Preparation Methods

The synthetic routes and reaction conditions for LX-2932 involve multiple steps. The preparation typically starts with the synthesis of the core structure, followed by functional group modifications to achieve the desired chemical properties. Industrial production methods for LX-2932 would involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity. Specific details on the exact synthetic routes and reaction conditions are proprietary and not publicly disclosed .

Chemical Reactions Analysis

LX-2932 undergoes various chemical reactions, including:

    Oxidation: LX-2932 can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert LX-2932 into reduced forms, altering its chemical properties.

    Substitution: LX-2932 can undergo substitution reactions where specific functional groups are replaced with others, leading to different derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

LX-2932 has been explored for various scientific research applications, including:

Mechanism of Action

LX-2932 exerts its effects by inhibiting sphingosine 1-phosphate lyase, an enzyme responsible for the degradation of sphingosine 1-phosphate. By inhibiting this enzyme, LX-2932 increases the levels of sphingosine 1-phosphate, which can modulate immune responses and reduce inflammation. The molecular targets and pathways involved include the sphingosine 1-phosphate signaling pathway, which plays a critical role in immune cell trafficking and function .

Biological Activity

(1R,2S,3R)-1-(2-(Isoxazol-3-yl)-1H-imidazol-5-yl)butane-1,2,3,4-tetraol, also known as LX2932, is a synthetic organic compound that has garnered attention for its potential therapeutic applications, particularly in the context of inflammatory diseases and autoimmune disorders. This compound functions primarily as a sphingosine 1-phosphate (S1P) lyase inhibitor, impacting sphingolipid metabolism and immune cell trafficking.

  • Molecular Formula : C10H13N3O5
  • Molecular Weight : 255.23 g/mol
  • CAS Number : 1055027-48-9

LX2932 inhibits sphingosine 1-phosphate lyase (S1PL), an enzyme responsible for the degradation of sphingosine 1-phosphate (S1P). By inhibiting S1PL, LX2932 increases the levels of S1P in lymphoid tissues, promoting lymphocyte sequestration and reducing their circulation in the bloodstream. This mechanism is particularly relevant for conditions like rheumatoid arthritis and multiple sclerosis where lymphocyte activity contributes to disease pathology .

Anti-inflammatory Effects

Research indicates that LX2932 exhibits significant anti-inflammatory properties. In various cellular models:

  • Inhibition of Pro-inflammatory Cytokines : LX2932 has been shown to reduce the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6 in response to lipopolysaccharide (LPS) stimulation. This inhibition is likely due to the compound's effects on NF-kB signaling pathways .
  • Neuroprotection : LX2932 may provide neuroprotective effects by reducing microglial activation and apoptosis in models of neuroinflammation. This is achieved through its ability to modulate inflammatory mediators and inhibit pathways leading to neuronal cell death .

Case Studies

Several studies have explored the biological activity of LX2932:

  • In a study involving murine models of rheumatoid arthritis, treatment with LX2932 resulted in decreased joint inflammation and damage. The compound effectively reduced lymphocyte infiltration into affected tissues .
  • Another study demonstrated that LX2932 could mitigate symptoms in models of multiple sclerosis by preventing demyelination associated with excessive immune response .

Data Summary

StudyModelKey Findings
Murine Rheumatoid ArthritisDecreased joint inflammation; reduced lymphocyte infiltration
Multiple Sclerosis ModelMitigation of demyelination; reduced immune response
Neuroinflammation ModelInhibition of microglial activation; prevention of neuronal apoptosis

Pharmacokinetics

The pharmacokinetic profile of LX2932 indicates good oral bioavailability and favorable distribution characteristics. Its ability to penetrate lymphoid tissues enhances its therapeutic potential for systemic inflammatory conditions .

Properties

CAS No.

1055027-48-9

Molecular Formula

C10H13N3O5

Molecular Weight

255.23 g/mol

IUPAC Name

(1R,2S,3R)-1-[2-(1,2-oxazol-3-yl)-1H-imidazol-5-yl]butane-1,2,3,4-tetrol

InChI

InChI=1S/C10H13N3O5/c14-4-7(15)9(17)8(16)6-3-11-10(12-6)5-1-2-18-13-5/h1-3,7-9,14-17H,4H2,(H,11,12)/t7-,8-,9-/m1/s1

InChI Key

WGDPRIZUIYIENM-IWSPIJDZSA-N

SMILES

C1=CON=C1C2=NC=C(N2)C(C(C(CO)O)O)O

Isomeric SMILES

C1=CON=C1C2=NC=C(N2)[C@H]([C@@H]([C@@H](CO)O)O)O

Canonical SMILES

C1=CON=C1C2=NC=C(N2)C(C(C(CO)O)O)O

Synonyms

1-(2-(isoxazol-3-yl)-1H-imidazol-4-yl)butane-1,2,3,4-tetraol
LX 2932
LX-2932
LX2932

Origin of Product

United States

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